molecular formula C21H45N B1581549 Triheptylamine CAS No. 2411-36-1

Triheptylamine

Cat. No.: B1581549
CAS No.: 2411-36-1
M. Wt: 311.6 g/mol
InChI Key: CLZGJKHEVKJLLS-UHFFFAOYSA-N
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Description

Triheptylamine (CAS No. 2411-36-1) is a tertiary aliphatic amine with the molecular formula C21H45N and a molecular weight of 311.59 g/mol . Structurally, it consists of three heptyl chains attached to a central nitrogen atom, rendering it a high molecular weight, hydrophobic compound. Its density is 0.806 g/mL at 20°C , and it is commonly used as an extractant in hydrometallurgy, ion-pair chromatography, and as a probe molecule in oil reservoir characterization .

This compound is commercially available in purities exceeding 98% and is often utilized in organic synthesis and analytical chemistry due to its ability to form ion pairs with anionic species, enhancing extraction efficiency in liquid-liquid systems .

Properties

IUPAC Name

N,N-diheptylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H45N/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZGJKHEVKJLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(CCCCCCC)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062391
Record name 1-Heptanamine, N,N-diheptyl-
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Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2411-36-1
Record name Triheptylamine
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Record name 1-Heptanamine, N,N-diheptyl-
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Record name 1-Heptanamine, N,N-diheptyl-
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Record name 1-Heptanamine, N,N-diheptyl-
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Record name Triheptylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

Triheptylamine can be synthesized through the alkylation of heptylamine with heptyl halides. The reaction typically involves heating heptylamine with heptyl bromide or heptyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of heptylamine attacks the carbon atom of the heptyl halide, displacing the halide ion and forming this compound.

Industrial Production Methods

In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and continuous monitoring to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Triheptylamine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary and primary amines.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Secondary and primary heptylamines.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Triheptylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of enzyme kinetics and as a stabilizer for certain biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of triheptylamine involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various nucleophilic substitution reactions. Additionally, its tertiary amine structure makes it a good ligand for metal ions, enabling it to form complexes that can catalyze certain chemical reactions.

Comparison with Similar Compounds

Key Observations :

  • Increasing alkyl chain length (C6 → C8) correlates with higher hydrophobicity and molecular weight, impacting solubility and extraction efficiency .
  • Triphenylamine, with aromatic rings, exhibits distinct electronic properties, making it suitable for optoelectronic applications rather than extraction .

Extraction Performance in Hydrometallurgy

This compound, trihexylamine, and trioctylamine are compared in chloride-mediated extraction systems for metals like Zr, Nb, and Th :

Extraction Efficiency

  • Zirconium (95Zr) :
    • At 10 M Cl<sup>−</sup>, extraction efficiency follows: TIOA > THexA > THepA (Figure 23 in ).
    • THepA shows reduced efficiency due to steric hindrance from longer alkyl chains.
  • Niobium (95Nb) :
    • THepA and THexA exhibit plateaued extraction above 10 M Cl<sup>−</sup>, while TIOA requires higher Cl<sup>−</sup> concentrations (~12 M) for optimal performance .

Hydrogen Ion Dependence

  • THepA and THexA operate optimally in 10 M HCl + 0.02 M HF , whereas TIOA requires 12 M HCl for comparable results .

Ion-Pair Chromatography

  • THepA (IPCA-07) and THexA (IPCA-06) are used as ion-pair reagents in reverse-phase chromatography. Their chain lengths influence retention times and resolution .
  • Trioctylamine (IPCA-08) is less commonly used due to its high viscosity and cost .

Oil Reservoir Characterization

  • THepA is non-covalently attached to sulfated PVA-carbon black nanoparticles to create "nanoreporters" for detecting subsurface hydrocarbons. Its hydrophobicity enables efficient travel through rock formations .
  • Trihexylamine and trioctylamine are less effective in this role due to mismatched hydrophobicity and probe-release kinetics .

Biological Activity

Triheptylamine, a compound featuring a heptyl group attached to an amine, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the chemical formula C7H17NC_7H_{17}N. It is a tertiary amine with a long hydrophobic heptyl chain, which influences its solubility and interaction with biological membranes. The compound is primarily studied for its effects on various cellular processes, including apoptosis and inflammation.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, in vitro tests against various cancer cell lines demonstrated that certain derivatives exhibited significant antiproliferative effects. The most notable findings include:

  • Cell Proliferation Inhibition : Compounds derived from this compound were shown to inhibit the proliferation of MDA-MB-231 breast cancer cells with IC50 values as low as 14.9 µM .
  • Mechanism of Action : The anticancer activity was associated with the activation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins such as Bax and caspase-7, indicating a potential mechanism involving apoptosis induction .
CompoundIC50 (µM)Mechanism of Action
10a14.9Apoptosis via Bax
4c<20Caspase-7 activation
7aNot specifiedAutophagy induction

2. Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Studies have indicated that it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cell lines:

  • Cytokine Inhibition : Certain derivatives were effective in decreasing TNF-α concentrations significantly from 454 pg/mL to 271 pg/mL .
  • Potential Applications : This suggests a role for this compound in managing inflammatory conditions.

The biological activity of this compound is primarily mediated through its interaction with cellular pathways:

  • Apoptosis Induction : The increase in Bax levels and activation of caspase-7 signifies that this compound derivatives can trigger programmed cell death in cancer cells.
  • Autophagy Modulation : Some compounds have been shown to enhance autophagic markers like LC3A and LC3B, suggesting a dual role in promoting both apoptosis and autophagy in cancer therapy .

Case Studies

Several case studies have explored the efficacy of this compound derivatives in different biological contexts:

  • Breast Cancer Cell Lines : A study demonstrated that specific this compound derivatives could significantly inhibit the proliferation of MDA-MB-231 cells while promoting apoptosis through caspase activation.
  • Inflammatory Response : Another investigation revealed that this compound could modulate inflammatory responses by reducing cytokine levels in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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